
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide is a synthetic peptide compound It is composed of the amino acids tyrosine, alanine, phenylalanine, and glycine, with an additional hydroxyl group attached to the glycine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Reduction of disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions involving the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with electrophilic centers in the peptide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific biological pathways.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- L-Phenylalaninamide
- L-Tyrosyl-L-alanyl-L-phenylalanylglycinamide
- DL-Phenylalanine
Uniqueness
L-Tyrosyl-D-alanyl-L-phenylalanyl-N-hydroxyglycinamide is unique due to its specific amino acid sequence and the presence of the hydroxyl group on the glycine residue. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
83578-99-8 |
|---|---|
Fórmula molecular |
C23H29N5O6 |
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[2-(hydroxyamino)-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C23H29N5O6/c1-14(26-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)27-19(12-15-5-3-2-4-6-15)23(33)25-13-20(30)28-34/h2-10,14,18-19,29,34H,11-13,24H2,1H3,(H,25,33)(H,26,32)(H,27,31)(H,28,30)/t14-,18+,19+/m1/s1 |
Clave InChI |
WQQXUBKIAFYSHU-CCKFTAQKSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


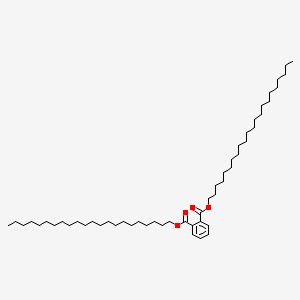
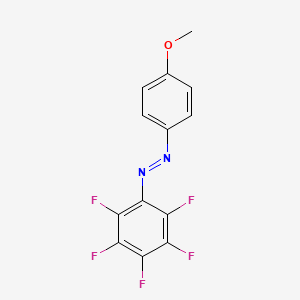
![2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14409910.png)
![(6-Oxobicyclo[2.2.1]heptan-2-yl)methyl acetate](/img/structure/B14409914.png)
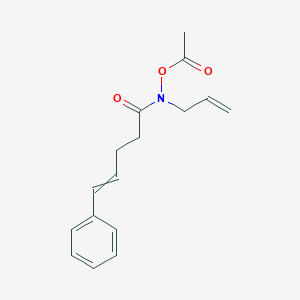

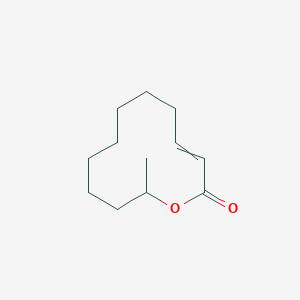

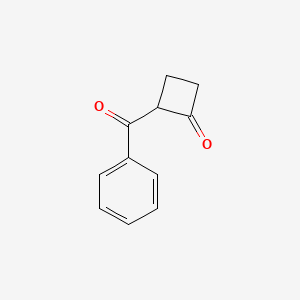
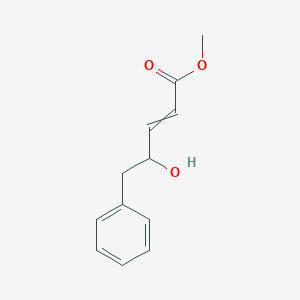
silane](/img/structure/B14409949.png)



